molecular formula C10H6ClFN2O B7636574 2-(2-Chloro-4-fluorophenoxy)pyrimidine

2-(2-Chloro-4-fluorophenoxy)pyrimidine

Cat. No.: B7636574
M. Wt: 224.62 g/mol
InChI Key: OLPQPXZRKURRQQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, it acts as a state-dependent sodium channel blocker, which means it preferentially binds to sodium channels in their inactivated state. This property makes it useful in treating conditions associated with neuronal hyperexcitability, such as chronic pain . The compound’s binding to sodium channels inhibits the influx of sodium ions, thereby reducing neuronal excitability and pain signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenoxybenzaldehyde
  • 2-Chloro-5-fluoropyrimidine
  • 4-(4-Fluorophenoxy)benzaldehyde semicarbazone

Uniqueness

Compared to similar compounds, 2-(2-Chloro-4-fluorophenoxy)pyrimidine exhibits higher potency and faster binding kinetics as a sodium channel blocker. Its unique structural features, such as the presence of both chloro and fluoro substituents, contribute to its enhanced activity and selectivity .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-8-6-7(12)2-3-9(8)15-10-13-4-1-5-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQPXZRKURRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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